molecular formula C16H11N3O B11856261 2-(1H-Indol-2-yl)quinazolin-4(1H)-one CAS No. 69423-29-6

2-(1H-Indol-2-yl)quinazolin-4(1H)-one

Cat. No.: B11856261
CAS No.: 69423-29-6
M. Wt: 261.28 g/mol
InChI Key: NOYLDBWRPNNZRK-UHFFFAOYSA-N
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Description

2-(1H-Indol-2-yl)quinazolin-4(1H)-one is a heterocyclic compound that combines the structural features of indole and quinazolinone. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The indole and quinazolinone moieties are both known for their biological activities, making this compound a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-2-yl)quinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an indole derivative. One common method is the reaction of 2-aminobenzamide with indole-2-carboxaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-2-yl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinazolinone carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized indole moieties.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

2-(1H-Indol-2-yl)quinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-2-yl)quinazolin-4(1H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The indole moiety can engage in π-π stacking interactions, while the quinazolinone moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indol-2-yl)quinazolin-4(1H)-one is unique due to the combination of indole and quinazolinone moieties, which endows it with a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.

Properties

CAS No.

69423-29-6

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

2-(1H-indol-2-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C16H11N3O/c20-16-11-6-2-4-8-13(11)18-15(19-16)14-9-10-5-1-3-7-12(10)17-14/h1-9,17H,(H,18,19,20)

InChI Key

NOYLDBWRPNNZRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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